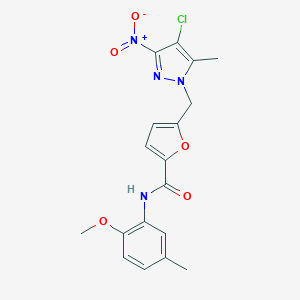![molecular formula C12H11NO3S2 B213866 Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213866.png)
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate, also known as MTTC, is a chemical compound that has gained significant attention in scientific research. It is a thiophene-based molecule that has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate exhibits potent anti-inflammatory and anti-cancer activities. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is its ease of synthesis, which makes it readily available for laboratory experiments. However, its low solubility in aqueous solutions can pose a challenge for certain applications.
Orientations Futures
There are several future directions for the study of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. One potential area of research is the development of new analogs with improved properties and activities. Another direction is the investigation of its potential as a drug candidate for the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate in material science and organic synthesis may lead to the development of new materials with unique properties and applications.
In conclusion, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a promising chemical compound that has shown potential in various scientific research applications. Its ease of synthesis, potent activities, and potential for future development make it an interesting subject for further study.
Méthodes De Synthèse
The synthesis of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine and a thiophene-2-carbonyl chloride to obtain the final product, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate.
Applications De Recherche Scientifique
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been used in material science as a building block for the synthesis of novel organic materials with interesting properties.
Propriétés
Nom du produit |
Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C12H11NO3S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
methyl 3-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO3S2/c1-7-3-5-17-9(7)11(14)13-8-4-6-18-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
QEOMXUIPFXSQLF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
SMILES canonique |
CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)





![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)


![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)